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molecular formula C10H16O B8595248 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene CAS No. 72008-24-3

4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene

Cat. No. B8595248
M. Wt: 152.23 g/mol
InChI Key: WRHBBZJYOBNUII-UHFFFAOYSA-N
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Patent
US05118865

Procedure details

Prepared under the conditions described in a., starting from 25.0 g (181 mmol) of 2,6,6-trimethyl-2-cyclohexen-1-one, 31.9 g (253 mmol) of (CH3)2SO4, 17.0 g (274 mmol) of (CH3)2S and 43.0 g (1086 mmol) of NaOH in 60 ml of DMSO. 22.09 G of the desired product, 91% pure, were obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Name
Quantity
43 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:10])[C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH:7]=1.[CH3:11]OS(OC)(=O)=O.S(C)C.[OH-].[Na+]>CS(C)=O>[CH3:1][C:2]1[C:3]2([C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH:7]=1)[O:10][CH2:11]2 |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC=1C(C(CCC1)(C)C)=O
Step Two
Name
Quantity
31.9 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
S(C)C
Step Four
Name
Quantity
43 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared under the conditions

Outcomes

Product
Name
Type
product
Smiles
CC=1C2(CO2)C(CCC1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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